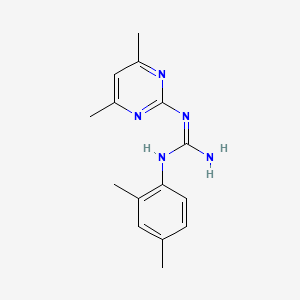![molecular formula C21H22N2O3 B5355632 4-{1-cyano-2-[4-(diethylamino)-2-methoxyphenyl]vinyl}benzoic acid](/img/structure/B5355632.png)
4-{1-cyano-2-[4-(diethylamino)-2-methoxyphenyl]vinyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{1-cyano-2-[4-(diethylamino)-2-methoxyphenyl]vinyl}benzoic acid, also known as DCMQA, is a synthetic compound that has been widely used in scientific research. This compound is a member of the quinolinic acid family and has been found to have various biological activities.
Mecanismo De Acción
The mechanism of action of 4-{1-cyano-2-[4-(diethylamino)-2-methoxyphenyl]vinyl}benzoic acid is not fully understood. However, it has been suggested that this compound may act by modulating the activity of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are involved in synaptic plasticity and are important for learning and memory. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. This compound has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-{1-cyano-2-[4-(diethylamino)-2-methoxyphenyl]vinyl}benzoic acid in lab experiments is its high potency. This compound has been shown to have a higher potency than other compounds in the quinolinic acid family. However, one of the limitations of using this compound is its low solubility in water. This can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-{1-cyano-2-[4-(diethylamino)-2-methoxyphenyl]vinyl}benzoic acid. One area of research is the development of this compound analogs with improved solubility and potency. Another area of research is the investigation of the potential therapeutic effects of this compound in animal models of neurodegenerative disorders. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its biological activities.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its biological activities. It has been found to have anticonvulsant, neuroprotective, and anti-inflammatory properties. This compound has potential as a therapeutic agent for the treatment of neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic effects.
Métodos De Síntesis
4-{1-cyano-2-[4-(diethylamino)-2-methoxyphenyl]vinyl}benzoic acid can be synthesized through a multi-step process. The first step involves the reaction of 4-bromo-2-methoxybenzoic acid with diethylamine to form 4-bromo-2-(diethylamino)benzoic acid. This compound is then reacted with 4-methoxyphenylboronic acid in the presence of a palladium catalyst to form 4-(diethylamino)-2-methoxyphenyl)benzoic acid. Finally, the compound is reacted with cyanoacetic acid in the presence of a base to form this compound.
Aplicaciones Científicas De Investigación
4-{1-cyano-2-[4-(diethylamino)-2-methoxyphenyl]vinyl}benzoic acid has been extensively studied for its biological activities. It has been found to have anticonvulsant, neuroprotective, and anti-inflammatory properties. This compound has also been shown to have potential as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-[(E)-1-cyano-2-[4-(diethylamino)-2-methoxyphenyl]ethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-23(5-2)19-11-10-17(20(13-19)26-3)12-18(14-22)15-6-8-16(9-7-15)21(24)25/h6-13H,4-5H2,1-3H3,(H,24,25)/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKXETUXPSZEFP-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C(C#N)C2=CC=C(C=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl [(5-cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5355559.png)

![1-(1,3-benzodioxol-5-yl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one](/img/structure/B5355575.png)
![N-(2-chloro-6-methylphenyl)-2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]propanamide](/img/structure/B5355587.png)
![2,3,5-trimethyl-7-{4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5355606.png)
amino]-4-oxo-2-butenoic acid](/img/structure/B5355613.png)
![ethyl 1-[4-(2-cyanophenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5355617.png)
![4-{[(4-ethoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B5355621.png)
![7-[(4,5-dihydro-1,3-thiazol-2-ylthio)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5355628.png)
![7-[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5355640.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(1-methyl-1H-pyrazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5355641.png)

![(2-{[2-(morpholin-4-ylmethyl)phenyl]thio}benzyl)amine dihydrochloride](/img/structure/B5355653.png)
